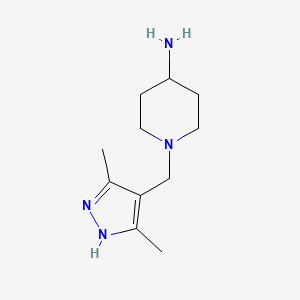

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine

描述

1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine is a piperidine derivative featuring a 3,5-dimethylpyrazole moiety linked via a methylene bridge to the piperidin-4-amine core. The absence of a sulfonyl group distinguishes it from many analogs, influencing its electronic properties, solubility, and biological interactions.

属性

IUPAC Name |

1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-8-11(9(2)14-13-8)7-15-5-3-10(12)4-6-15/h10H,3-7,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYNWJXGOVCILCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in therapeutic applications.

- Chemical Formula: C12H18N4

- Molecular Weight: 218.3 g/mol

- CAS Number: 1869425-52-4

The biological activity of this compound is primarily linked to its interaction with various molecular targets involved in cellular signaling pathways. The compound has shown potential as an inhibitor of the mTORC1 pathway, which is crucial for cell growth and proliferation. This inhibition can lead to increased autophagy and reduced cancer cell viability.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant anticancer properties. Specifically, research indicates that this compound may act as an autophagy modulator with the following effects:

- Inhibition of Tumor Growth : In vitro studies have reported that this compound can inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and pancreatic cancer (MIA PaCa-2) cells .

- Induction of Apoptosis : The compound has been shown to enhance caspase activity, indicating its role in promoting apoptosis in cancer cells .

- Autophagic Flux Disruption : It interferes with mTORC1 reactivation and affects the clearance of autophagic markers like LC3-II during starvation conditions .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antiproliferative | Submicromolar activity against cancer cells | |

| Apoptosis Induction | Increased caspase activity | |

| Autophagy Modulation | Disruption of autophagic flux |

Notable Research Findings

- Structure-Activity Relationship (SAR) : A study focused on the SAR of pyrazole derivatives revealed that modifications to the piperidine ring could enhance biological activity, suggesting avenues for further drug development .

- In Vivo Efficacy : Preclinical models have shown promising results where compounds similar to this compound reduced tumor size significantly compared to control groups .

相似化合物的比较

Structural Variations and Key Differences

The compound is compared to sulfonyl-linked piperidin-4-amine derivatives and other pyrazole-containing amines. Key structural differences include:

Key Observations:

Sulfonyl groups increase polarity, which may improve aqueous solubility but reduce blood-brain barrier penetration .

Substituent Positioning : The 3,5-dimethylpyrazole in the target compound contrasts with 1,3- or 1,5-dimethyl substitutions in analogs. Positional isomerism affects steric hindrance and electronic distribution, influencing receptor binding .

Salt Forms : The dimethanesulfonate salt (CAS 1257796-47-6) demonstrates how protonation of the amine group can alter physical properties (e.g., crystallinity, stability) and pharmacokinetics .

Pharmacological Implications

- Solubility vs. Bioavailability: The target compound’s lower polarity may favor passive diffusion, while sulfonyl derivatives (e.g., C10H18N4O2S) could be preferable for intravenous formulations .

准备方法

General Synthetic Strategy

The synthesis of 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine typically follows a multi-step approach:

Step 1: Preparation of the pyrazole intermediate

The pyrazole ring, substituted with methyl groups at positions 3 and 5, is prepared or sourced as a key intermediate.Step 2: Introduction of the piperidin-4-amine moiety

The piperidine ring is functionalized at the 4-position with an amine group, either by direct substitution or reduction of a suitable precursor (e.g., nitro or halogenated derivatives).Step 3: Coupling of pyrazole and piperidine units

The pyrazol-4-ylmethyl group is linked to the piperidin-4-amine through a methylene bridge, often via nucleophilic substitution or reductive amination.

Reduction of Nitro-Substituted Precursors

A common method to obtain the piperidin-4-amine functionality involves catalytic hydrogenation of nitro-substituted pyrazole-piperidine precursors. For example:

| Yield | Reaction Conditions | Experimental Procedure |

|---|---|---|

| 79-98% | Hydrogenation with 5-40% Pd/C catalyst in ethanol at 25°C under hydrogen atmosphere (1 atm to 30 psi) for 16 hours | A solution of nitro-substituted precursor in ethanol is treated with palladium on activated carbon under a hydrogen atmosphere. After completion, the catalyst is filtered off, and the filtrate is concentrated to yield the amine product, often used directly without further purification. |

This method efficiently reduces nitro groups to amines while preserving the pyrazole ring integrity.

Coupling via Nucleophilic Substitution

The linkage of the pyrazole moiety to the piperidin-4-amine can be achieved by nucleophilic substitution reactions involving chloropyrimidine or similar electrophilic intermediates:

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitro group reduction | Pd/C (5-40%), H2, ethanol, 25°C, 16 h | 79-98 | Efficient conversion to amine; direct use without purification |

| 2 | Nucleophilic aromatic substitution | 2,5-dichloro-4-(3-nitrophenoxy)pyrimidine, trifluoroacetic acid, iso-butanol, 100°C, 16 h | 66 | Requires inert atmosphere; purification by chromatography |

| 3 | (Potential) Reductive amination | Aldehyde intermediate, piperidin-4-amine, reducing agent | Not specified | Common method in similar syntheses |

Research Findings and Analysis

The hydrogenation of nitro precursors to amines is highly efficient and reproducible, with yields often exceeding 80%, demonstrating robustness of the catalytic reduction method.

The nucleophilic substitution step, while moderately yielding (around 66%), is critical for forming the final coupled structure, and requires careful control of reaction conditions such as temperature, solvent, and atmosphere.

The use of trifluoroacetic acid as a catalyst in the substitution reaction enhances the reaction rate and yield by activating the electrophilic aromatic ring.

The synthetic route avoids harsh conditions, preserving the sensitive pyrazole ring and amine functionalities, which is essential for maintaining biological activity.

No direct preparation method for this compound was found in the literature; however, the described methods for closely related pyrazolyl-piperidine amines provide a reliable framework adaptable to this compound.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : A multi-step synthesis approach is commonly employed. For example, coupling reactions using cesium carbonate as a base and copper(I) bromide as a catalyst under controlled temperatures (e.g., 35°C) can improve yields . Optimizing solvent systems (e.g., dimethyl sulfoxide for solubility) and purification via chromatography (e.g., gradient elution with ethyl acetate/hexane) ensures product purity . Reaction time and stoichiometric ratios of intermediates, such as pyrazole derivatives and piperidine precursors, should be systematically adjusted to minimize byproducts .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, particularly to resolve signals from methyl groups on the pyrazole ring (δ 2.1–2.3 ppm) and piperidine protons (δ 1.3–3.7 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., m/z 215 [M+H]⁺) . High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm quantifies purity (>95%), while infrared (IR) spectroscopy identifies functional groups like sulfonyl or amine moieties .

Q. How should researchers handle the compound’s stability under different storage conditions?

- Methodological Answer : Stability studies indicate that the compound should be stored as a lyophilized powder at -20°C in airtight, light-protected containers to prevent degradation . Solubility in organic solvents (e.g., DMSO or ethanol) should be confirmed before biological assays, with aliquots prepared to avoid repeated freeze-thaw cycles . Periodic NMR or LC-MS analysis is recommended to monitor decomposition over time .

Advanced Research Questions

Q. What strategies are employed to determine structure-activity relationships (SAR) for analogs of this compound?

- Methodological Answer : SAR studies involve systematic substitution of functional groups. For example:

- Modifying the pyrazole ring’s methyl groups to bulkier substituents (e.g., trifluoromethyl) alters steric effects and binding affinity .

- Replacing the piperidine moiety with cyclohexylamine or pyrrolidine derivatives impacts solubility and target engagement .

- Biological testing in in vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking models (e.g., AutoDock Vina) identifies critical pharmacophores .

Q. How can in vivo pharmacokinetic studies be designed to assess bioavailability and metabolic stability?

- Methodological Answer :

- Animal Models : Administer the compound intravenously (IV) and orally (PO) to rodents, with plasma samples collected at timed intervals. Calculate bioavailability (F%) using AUC₀–t values .

- Analytical Methods : Quantify plasma concentrations via LC-MS/MS with a lower limit of detection (LLOD) of 1 ng/mL. Monitor metabolites (e.g., N-demethylated or hydroxylated derivatives) using collision-induced dissociation (CID) .

- Tissue Distribution : Use radiolabeled (¹⁴C) analogs to track accumulation in target organs (e.g., brain or liver) .

Q. How can researchers address contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from variability in:

- Synthesis Protocols : Reproduce experiments using standardized intermediates (e.g., CAS-verified starting materials) and reaction conditions .

- Assay Conditions : Validate cell lines (e.g., HEK293 vs. HeLa) and normalize data to positive controls (e.g., reference inhibitors) .

- Data Interpretation : Apply statistical rigor (e.g., ANOVA with post-hoc Tukey tests) and report IC₅₀/EC₅₀ values with 95% confidence intervals . Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) resolve discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。